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molecular formula C2H6O6S2 B031147 1,2-Ethanedisulfonic acid CAS No. 110-04-3

1,2-Ethanedisulfonic acid

Cat. No. B031147
M. Wt: 190.2 g/mol
InChI Key: AFAXGSQYZLGZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925661

Procedure details

A solution of 3 g of 1,2-ethanedisulphonic acid disodium salt in 10 ml of water is introduced slowly into 200 ml of Dowex® 50 W×8 resin, and the product is eluted with 200 ml of demineralized water. The eluate is diluted by adding EtOH and concentrated under vacuum. 3.35 g of the expected product are obtained in the form of an oil which crystallizes at RT.
Name
1,2-ethanedisulphonic acid disodium salt
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[Na+].[CH2:3]([S:9]([O-:12])(=[O:11])=[O:10])[CH2:4][S:5]([O-:8])(=[O:7])=[O:6]>O>[CH2:3]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:4][S:5]([OH:8])(=[O:7])=[O:6] |f:0.1.2|

Inputs

Step One
Name
1,2-ethanedisulphonic acid disodium salt
Quantity
3 g
Type
reactant
Smiles
[Na+].[Na+].C(CS(=O)(=O)[O-])S(=O)(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the product is eluted with 200 ml of demineralized water
ADDITION
Type
ADDITION
Details
The eluate is diluted
ADDITION
Type
ADDITION
Details
by adding EtOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CS(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: CALCULATEDPERCENTYIELD 137.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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